Methyl 2-amino-3-fluoro-6-nitrobenzoate
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Overview
Description
Methyl 2-amino-3-fluoro-6-nitrobenzoate is an organic compound with the molecular formula C8H7FN2O4 and a molecular weight of 214.15 g/mol This compound is known for its unique structural features, which include an amino group, a fluoro substituent, and a nitro group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-fluoro-6-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 2-fluoro-3-nitrobenzoate, followed by the reduction of the nitro group to an amino group . The reaction conditions often require the use of strong acids and reducing agents under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-fluoro-6-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoates with different functional groups.
Scientific Research Applications
Methyl 2-amino-3-fluoro-6-nitrobenzoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-fluoro-6-nitrobenzoate involves its interaction with specific molecular targets and pathways. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The fluoro substituent can enhance the compound’s stability and binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-6-fluoro-3-nitrobenzoate: Similar structure but different position of the fluoro and nitro groups.
Methyl 2-fluoro-3-nitrobenzoate: Lacks the amino group, affecting its reactivity and applications.
Methyl 2-amino-3-nitrobenzoate: Lacks the fluoro substituent, influencing its chemical properties
Uniqueness
Methyl 2-amino-3-fluoro-6-nitrobenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both amino and nitro groups, along with the fluoro substituent, makes it a versatile compound for various research and industrial purposes.
Properties
Molecular Formula |
C8H7FN2O4 |
---|---|
Molecular Weight |
214.15 g/mol |
IUPAC Name |
methyl 2-amino-3-fluoro-6-nitrobenzoate |
InChI |
InChI=1S/C8H7FN2O4/c1-15-8(12)6-5(11(13)14)3-2-4(9)7(6)10/h2-3H,10H2,1H3 |
InChI Key |
ZYQXSTWTUVALGB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1N)F)[N+](=O)[O-] |
Origin of Product |
United States |
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